Cas no 37087-94-8 (Benzoic acid,2-chloro-5-[[(3R,5S)-3,5-dimethyl-1-piperidinyl]sulfonyl]-, rel-)

Benzoic acid,2-chloro-5-[[(3R,5S)-3,5-dimethyl-1-piperidinyl]sulfonyl]-, rel- structure
37087-94-8 structure
Product Name:Benzoic acid,2-chloro-5-[[(3R,5S)-3,5-dimethyl-1-piperidinyl]sulfonyl]-, rel-
CAS-nummer:37087-94-8
MF:C14H18ClNO4S
MW:331.81502199173
CID:307617
PubChem ID:32335
Update Time:2025-04-19

Benzoic acid,2-chloro-5-[[(3R,5S)-3,5-dimethyl-1-piperidinyl]sulfonyl]-, rel- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzoic acid,2-chloro-5-[[(3R,5S)-3,5-dimethyl-1-piperidinyl]sulfonyl]-, rel-
    • 2-chloro-5-[(3S,5R)-3,5-dimethylpiperidin-1-yl]sulfonylbenzoic acid
    • TIBRIC ACID
    • 2-Chloro-5-((cis-3,5-dimethylpiperidino)sulfonyl)benzoic acid
    • 2-chloro-5-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoic acid
    • Acide tibrique
    • Acide tibrique [INN-French]
    • Acido tibrico
    • Acido tibrico [INN-Spanish]
    • Acidum tibricum
    • Acidum tibricum [INN-Latin]
    • Benzoic acid, 2-chloro-5-((3,5-dimethyl-1-piperidinyl)sulfonyl)-, (cis)-
    • CCRIS 589
    • Tibric acid [USAN:INN:BAN]
    • CP-18524
    • 2-chloro-5-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl}benzoic acid
    • SCHEMBL635365
    • EINECS 253-344-0
    • NS00030153
    • 5-20-04-00192 (Beilstein Handbook Reference)
    • 2-chloro-5-[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonylbenzoic acid
    • Tibric acid (USAN/INN)
    • DTXSID1020277
    • BRN 1596377
    • TIBRIC ACID [INN]
    • 2-Chloro-5-(3,5-dimethylpiperidinosulphonyl)benzoic acid
    • TIBRIC ACID [USAN]
    • D06133
    • TIBRIC ACID [WHO-DD]
    • 37087-94-8
    • UNII-LK312SQ24Z
    • CP-18,524
    • LK312SQ24Z
    • BENZOIC ACID, 2-CHLORO-5-(3,5-DIMETHYLPIPERIDINOSULFONYL)-
    • IFXSWTIWFGIXQO-AOOOYVTPSA-N
    • 2-Chloro-5-(cis-3,5-dimethylpiperidinosulfonyl)benzoic Acid
    • CHEMBL2104748
    • AKOS040754208
    • Q27283035
    • EINECS 246-198-4
    • HY-121755
    • tibricacid
    • Tibric acid (nonstereospecific)
    • CS-0083160
    • Inchi: 1S/C14H18ClNO4S/c1-9-5-10(2)8-16(7-9)21(19,20)11-3-4-13(15)12(6-11)14(17)18/h3-4,6,9-10H,5,7-8H2,1-2H3,(H,17,18)/t9-,10+
    • InChI-sleutel: IFXSWTIWFGIXQO-AOOOYVTPSA-N
    • LACHT: ClC1C=CC(=CC=1C(=O)O)S(N1C[C@H](C)C[C@H](C)C1)(=O)=O

Berekende eigenschappen

  • Exacte massa: 331.065
  • Monoisotopische massa: 331.065
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 3
  • Complexiteit: 480
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 83.1A^2
  • XLogP3: 2.9

Experimentele eigenschappen

  • Dichtheid: 1.331
  • Kookpunt: 488.2°Cat760mmHg
  • Vlampunt: 249.1°C
  • Brekindex: 1.562
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